molecular formula C10H10ClNO3 B1368451 4-Chloro-3-propanamidobenzoic acid

4-Chloro-3-propanamidobenzoic acid

Cat. No.: B1368451
M. Wt: 227.64 g/mol
InChI Key: YYQAHINNUNSDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-propanamidobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the para position (C4) and a propanamido group (-NHCOCH2CH3) at the meta position (C3). Its molecular formula is C10H10ClNO3, with a molecular weight of 227.64 g/mol. The chlorine atom enhances electron-withdrawing effects, while the propanamido group introduces steric bulk and lipophilicity, differentiating it from simpler chlorinated or amino-substituted benzoic acids .

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

4-chloro-3-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(10(14)15)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

YYQAHINNUNSDEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (0.5 N NaOH)
This compound 227.64 Cl (C4), -NHCOCH2CH3 (C3) Not reported Likely lower than 4-Cl-BA
4-Chlorobenzoic acid 156.57 Cl (C4) Not specified 1 g/25 mL
4-Amino-2-chlorobenzoic acid 171.57 Cl (C2), -NH2 (C4) 210–215 High (amino group)
Caffeic acid 180.16 -OH (C3, C4), acrylic acid Not reported pH-dependent

Table 2: Functional Group Impact

Compound Key Functional Groups Acidity Lipophilicity (LogP)*
This compound Cl, propanamido Moderate (amide) High
4-Chlorobenzoic acid Cl High Moderate
4-Amino-2-chlorobenzoic acid Cl, -NH2 Low (amino) Low
Caffeic acid -OH, acrylic acid Moderate (phenolic) Moderate

*Lipophilicity inferred from substituent contributions.

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